Ciprofloxacin Lactate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

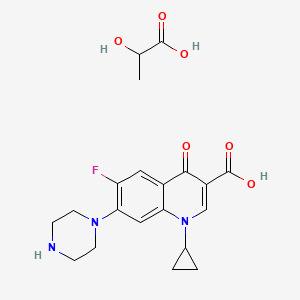

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJWZSFNGZBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913608 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97867-33-9, 96186-80-0 | |

| Record name | Ciprofloxacin lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Purification of Ciprofloxacin Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for ciprofloxacin lactate, a widely used second-generation fluoroquinolone antibiotic. Ciprofloxacin's broad-spectrum antibacterial activity is achieved by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This document details the chemical synthesis pathways, purification protocols, and analytical methodologies pertinent to the production of high-purity this compound for pharmaceutical applications.

Synthesis of this compound

The industrial synthesis of this compound is typically a multi-step process that begins with the synthesis of the core ciprofloxacin molecule, followed by a salt formation reaction with lactic acid.

Core Synthesis of Ciprofloxacin

A common synthetic route to ciprofloxacin involves the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quinolinecarboxylic acid with various reagents. A patented method highlights the synthesis starting from Ciprofloxacin Hydrochloride.[2]

Experimental Protocol: Synthesis of Ciprofloxacin from Ciprofloxacin Hydrochloride [2]

-

Dissolution: Ciprofloxacin Hydrochloride is mixed with a solvent (e.g., purified water) in a weight ratio of approximately 9-12:1 and stirred until fully dissolved.[2]

-

Neutralization and Crystallization: The solution is heated to 50-60°C. A base, such as 7wt% ammonium hydroxide or 4wt% sodium hydroxide solution, is added dropwise to adjust the pH to 6.5-7.5, inducing the precipitation of ciprofloxacin crystals.[2] The mixture is then cooled to facilitate further crystallization.[2]

-

Filtration and Washing: The precipitated ciprofloxacin crystals are filtered and washed sequentially with purified water and 95% ethanol.[2]

-

Drying: The washed crystals are dried under vacuum (e.g., at 65°C and 0.09MPa) until the loss on drying is less than 1%. This process yields ciprofloxacin with a purity of approximately 99%.[2]

Salt Formation: Ciprofloxacin to this compound

The conversion of ciprofloxacin to its lactate salt enhances its solubility for formulation into injections and other pharmaceutical preparations.

Experimental Protocol: this compound Salt Formation [2]

-

Dissolution: The dried ciprofloxacin is mixed with a solvent such as acetone or an ethanol solution (75%-90%). The mass ratio of ciprofloxacin to solvent can range from 5:1 to 12:1. The mixture is heated to 60-65°C.[2]

-

Salt-forming Reaction: Lactic acid (0.45-1.1 times the mass of ciprofloxacin) is added dropwise over 5-10 minutes. The solution is then heated to 75-80°C and refluxed for 0.5-1.5 hours.[2]

-

Crystallization: The solution is cooled, first to room temperature at a rate of 1°C/min, and then to 0-5°C at a rate of 2°C/min. The mixture is allowed to stand for 3-12 hours to promote crystal growth.[2]

-

Filtration and Drying: The resulting this compound crystals are filtered, washed with 95% ethanol, and dried under vacuum at 40-50°C until the loss on drying is less than 6.5%.[2]

This method is reported to produce this compound with a mass yield of 95% or more and a purity of up to 99.5%.[2]

Purification Methods

Achieving high purity is critical for parenteral drug formulations to minimize impurities that can cause vein irritation or precipitation upon storage.[3] Various purification techniques are employed during the manufacturing process of this compound.

Recrystallization

Recrystallization is a fundamental technique used to purify the intermediate ciprofloxacin and the final this compound product. The process, as described in the synthesis protocols, relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Activated Carbon Treatment

Activated carbon is often used to decolorize and remove certain impurities from the solution before crystallization or filtration.

Experimental Protocol: Activated Carbon Treatment in this compound Injection Preparation [4]

-

A semi-finished solution of this compound is prepared.[4]

-

Activated carbon for injection is added (0-1 g/L).[4]

-

The mixture is stirred for a specified time and then allowed to stand.[4]

-

The solution is then filtered to remove the activated carbon and adsorbed impurities.[4]

Filtration

Filtration is a critical step to remove particulate matter and, in some cases, for sterilization. A multi-stage filtration process is often employed.

Example Filtration Workflow: [4]

-

Pre-filtration: The solution may be passed through a sand filter stick.[4]

-

Fine Filtration: Subsequent filtration is performed using membranes with defined pore sizes, such as 0.8 µm, to remove finer particles.[4] For sterile preparations, a 0.45 µm or smaller pore size filter is used for sterilization.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various cited methods for the synthesis and purification of ciprofloxacin and this compound.

Table 1: Synthesis and Purification Yields and Purity

| Step | Product | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Neutralization of Ciprofloxacin HCl | Ciprofloxacin | 81.45% (weight yield) | 99% | [2] |

| Salt formation with Lactic Acid | This compound | ≥ 95% (mass yield) | ≥ 99.5% | [2] |

| Acylation of Ciprofloxacin | Cp1 (Intermediate) | 75% | High (based on 1H NMR) | [6] |

| Condensation of PLA with Cp1 | PLA-CP Conjugate | ~75% | High |[6] |

Table 2: Reagent Quantities for this compound Injection Formulation

| Component | Concentration Range | Reference |

|---|---|---|

| This compound | 3-7 g/L | [4] |

| Lactic Acid | - | [4] |

| Propylene Glycol | 250-350 ml/L | [4] |

| Sodium Chloride | - | [4] |

| Sodium Bisulfite | 1-5 g/L | [4] |

| EDTA Disodium | 0.3-1 g/L | [4] |

| Activated Carbon for Injection | 0-1 g/L |[4] |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in this compound synthesis and purification.

Caption: Synthesis of Ciprofloxacin from its Hydrochloride Salt.

Caption: Conversion of Ciprofloxacin to this compound.

Caption: General Purification Workflow for this compound Injection.

Conclusion

The synthesis and purification of this compound involve well-defined chemical reactions and rigorous purification steps to ensure high purity and stability, particularly for parenteral formulations. The methods outlined in this guide, derived from patent literature and scientific publications, provide a foundational understanding for researchers and professionals in drug development. Adherence to optimized protocols for crystallization, washing, and filtration is paramount to achieving the desired product quality with high yields.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. CN106632036B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 3. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]

- 4. CN107362133B - this compound injection and production method thereof - Google Patents [patents.google.com]

- 5. Novel technique of preparing lactic acid ciprofloxacin injection - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Ciprofloxacin Lactate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely utilized in the treatment of various bacterial infections. The lactate salt of ciprofloxacin is often employed in pharmaceutical formulations, particularly for parenteral administration, due to its enhanced solubility characteristics. A thorough understanding of the physicochemical properties of ciprofloxacin lactate powder is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, including its physical and chemical characteristics, solubility, stability, and solid-state properties. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are also presented, along with a workflow for its comprehensive analysis.

Introduction

Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] The lactate salt is formed to improve the aqueous solubility of the otherwise poorly soluble ciprofloxacin base.[2] This guide synthesizes critical data on the physicochemical properties of this compound powder to aid researchers and professionals in the pharmaceutical sciences.

General Properties

This compound is typically a white to off-white or slightly yellow crystalline powder.[3] It is often described as odorless with a bitter taste and may be hygroscopic.[3]

| Property | Description | Citations |

| Appearance | White to off-white or slightly yellow crystalline powder. | [3] |

| Odor | Odorless. | [3] |

| Taste | Bitter. | [3] |

| Hygroscopicity | Stated to be hygroscopic. | [3] |

| Molecular Formula | C₂₀H₂₄FN₃O₆ | [1][4] |

| Molecular Weight | 421.43 g/mol | [1][4] |

| CAS Number | 97867-33-9 | [1][3][4] |

Solubility

The solubility of this compound is a critical parameter, particularly for the formulation of liquid dosage forms. Its solubility is highly dependent on the pH of the medium.

| Solvent | Solubility Description | Quantitative Data (at 30 ± 0.5°C) | Citations |

| Water | Soluble to freely soluble. | See pH-dependent data below. | [3] |

| Methanol | Slightly soluble. | - | [3] |

| Ethanol | Almost insoluble. | - | [3] |

| Ethyl Acetate | Almost insoluble. | - | [3] |

| Petroleum Ether | Almost insoluble. | - | [3] |

| Dioxane | Almost insoluble. | - | [3] |

| 0.1 N Hydrochloric Acid | Soluble. | - | [5] |

pH-Dependent Solubility

Ciprofloxacin is an amphoteric molecule with pKa values of approximately 6.5 and 8.9.[6] Consequently, its solubility is significantly influenced by pH. The lactate salt exhibits enhanced solubility in acidic conditions.

| pH | Solubility (mg/mL) |

| 3.0 | 243.08 ± 1.12 |

| 4.0 | 240.72 ± 0.92 |

| 5.0 | 236.91 ± 0.69 |

| 6.0 | 129.75 ± 1.16 |

| 7.0 | 0.182 ± 0.00 |

| 8.0 | 0.23 ± 0.00 |

Data from a study conducted at 30 ± 0.5°C in a 0.02 M buffer solution with an ionic strength of 0.2.

Solid-State Characterization

The solid-state properties of this compound powder, including its crystallinity and thermal behavior, are crucial for its stability, processing, and dissolution characteristics.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique to assess the crystalline nature of a substance. The diffraction pattern provides a unique fingerprint of the crystalline form. While a specific XRPD pattern for this compound was not found in the provided search results, the pattern for ciprofloxacin base reveals its crystalline structure. It is expected that this compound would also exhibit a characteristic crystalline pattern.

Representative XRPD Peaks for Ciprofloxacin

| 2θ (degrees) |

| 14.8 |

| 18.5 |

| 20.8 |

| 21.5 |

| 25.4 |

| 26.8 |

| 29.2 |

Note: These peaks are for ciprofloxacin and may differ for this compound.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition, and the presence of solvates.

For ciprofloxacin hydrochloride, a closely related salt, DSC thermograms show an initial endothermic peak corresponding to dehydration, followed by crystallization and a final endotherm at a higher temperature indicating melting with decomposition.[7] A study on ciprofloxacin showed decomposition occurring between 280 and 550 °C.[8]

Thermal Events for Ciprofloxacin and its Salts

| Thermal Event | Approximate Temperature (°C) | Compound | Citations |

| Dehydration | 143.41 | Ciprofloxacin HCl Monohydrate | [7] |

| Melting with Decomposition | 318.82 | Ciprofloxacin HCl Monohydrate | [7] |

| Decomposition Range | 280 - 550 | Ciprofloxacin | [8] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of this compound.

UV-Vis Spectroscopy

This compound exhibits characteristic UV absorption maxima that can be used for its quantification.

| Solvent | λmax (nm) | Citations |

| 0.1 N Hydrochloric Acid | 277 | [9] |

| Water | 278 | [10] |

| Distilled Water | 270 | [11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of ciprofloxacin shows several characteristic absorption bands.

Key FT-IR Peaks for Ciprofloxacin

| Wavenumber (cm⁻¹) | Assignment | Citations |

| 3500 - 3450 | O-H stretching (intermolecular hydrogen bonding) | [12] |

| 3000 - 2950 | Aromatic C-H stretching | [12] |

| 1750 - 1700 | Carbonyl C=O stretching | [12] |

| 1650 - 1600 | Quinolone C=O stretching | [12] |

| 1450 - 1400 | C-O stretching | [12] |

| 1300 - 1250 | O-H bending (carboxylic acid) | [12] |

| 1050 - 1000 | C-F stretching | [12] |

Stability

The stability of this compound is a critical factor for its storage and shelf-life. It should be stored in tight, light-resistant containers.[3] Forced degradation studies on ciprofloxacin HCl have shown that it degrades under alkaline, acidic, oxidative, UV, and thermal conditions.[13]

Experimental Protocols

Solubility Determination (pH-Dependent)

-

Preparation of Buffers: Prepare a series of 0.02 M buffer solutions with pH values ranging from 3.0 to 8.0. Adjust the ionic strength to 0.2 with a suitable salt (e.g., KCl).

-

Sample Preparation: Add an excess amount of this compound powder to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 30 ± 0.5°C) and speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (e.g., 4 hours). An initial ultrasonication for 15 minutes can aid in dispersion.

-

Sample Analysis: After equilibration, filter the suspensions through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Dilute the filtrates appropriately with the respective buffer and measure the concentration of this compound using a validated UV-Vis spectrophotometric method at its λmax.

X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind the this compound powder using an agate mortar and pestle to ensure a uniform particle size.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

-

Instrument Settings:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range (2θ): e.g., 5° to 50°

-

Scan Speed: e.g., 2°/min

-

-

Data Analysis: Analyze the resulting diffractogram for peak positions (2θ) and intensities.

Thermal Analysis (DSC/TGA)

-

Sample Preparation: Accurately weigh a small amount of this compound powder (e.g., 3-5 mg) into an aluminum pan.

-

Instrument Settings (DSC):

-

Heating Rate: e.g., 10°C/min

-

Temperature Range: e.g., 25°C to 350°C

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of e.g., 50 mL/min.

-

-

Instrument Settings (TGA):

-

Heating Rate: e.g., 10°C/min

-

Temperature Range: e.g., 25°C to 600°C

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of e.g., 50 mL/min.

-

-

Data Analysis: Analyze the DSC thermogram for endothermic and exothermic events and the TGA curve for mass loss as a function of temperature.

UV-Vis Spectrophotometry

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble and that does not interfere with its absorbance at the analytical wavelength (e.g., 0.1 N HCl or water).

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Wavelength Scanning: Scan a standard solution across a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Prepare a solution of the this compound powder of unknown concentration, ensuring the absorbance falls within the range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of this compound powder (e.g., 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Settings:

-

Scan Range: e.g., 4000 to 400 cm⁻¹

-

Resolution: e.g., 4 cm⁻¹

-

Number of Scans: e.g., 16

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the this compound molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound powder.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound powder. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation and analysis of ciprofloxacin-containing drug products. A thorough characterization of these properties is essential for ensuring the quality, stability, and therapeutic performance of the final dosage form. Further studies to specifically determine the hygroscopicity classification and detailed thermal and crystalline properties of this compound would be beneficial to the field.

References

- 1. This compound | C20H24FN3O6 | CID 149514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Raw Material Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ujpronline.com [ujpronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orapuh.org [orapuh.org]

- 10. mjpms.in [mjpms.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

Spectroscopic analysis of ciprofloxacin lactate (UV-Vis, FTIR, NMR)

An In-depth Technical Guide to the Spectroscopic Analysis of Ciprofloxacin Lactate

Introduction

Ciprofloxacin is a second-generation fluoroquinolone, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] Ciprofloxacin is often formulated as a lactate salt (C₁₇H₁₈FN₃O₃·C₃H₆O₃) to improve its solubility for intravenous administration.[3][4] The precise characterization and quality control of this compound are paramount in pharmaceutical development and manufacturing. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for its structural elucidation and quantitative analysis. This guide provides a detailed overview of these methods as applied to this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for the quantitative analysis of ciprofloxacin, leveraging the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is directly proportional to the concentration of the analyte in a solution, following the Beer-Lambert law. The chromophore within the ciprofloxacin structure is responsible for its characteristic UV absorption.[5]

Experimental Protocol

A common method for the UV-Vis analysis of ciprofloxacin involves the following steps:

-

Solvent Selection: Distilled water is a suitable and cost-effective solvent due to the solubility of this compound.[5]

-

Standard Stock Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a known volume of distilled water to create a stock solution of a specific concentration (e.g., 100 µg/mL).[5]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 3 to 7 µg/mL).[5]

-

Sample Preparation: For formulated products like tablets, weigh and finely powder a set number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of ciprofloxacin in distilled water, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate to a concentration within the range of the working standards.[6]

-

Spectrophotometric Analysis: Scan the prepared solutions using a double beam UV-Vis spectrophotometer over a wavelength range of 200–400 nm, using distilled water as a blank.[5][7] The wavelength of maximum absorbance (λmax) is identified and used for quantitative measurements.

Data Presentation

The UV spectrum of ciprofloxacin exhibits several absorption bands. The primary maximum absorption wavelength (λmax) is consistently observed in the 275-278 nm range.[1][7][8]

Table 1: UV-Vis Absorption Data for Ciprofloxacin

| Parameter | Value | Reference(s) |

| λmax | 275 - 278 nm | [5][8][9] |

| Alternate λmax | 316 nm, 331 nm | [8] |

| Solvent | Distilled Water / 0.1N HCl | [1][7] |

Workflow Diagram

Caption: Experimental workflow for UV-Vis analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable qualitative technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic wavenumber, producing a unique spectral fingerprint. For this compound, FTIR can confirm the presence of key structural features such as the carboxylic acid, ketone, C-F bond, and the secondary amine of the piperazine ring.

Experimental Protocol

The following protocol is standard for analyzing solid samples like this compound:

-

Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet. KBr is used as it is transparent to infrared radiation in the typical analysis range.

-

FTIR Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative for quantitative analysis involves dissolving the sample in a suitable solvent like methanol and using a liquid cell for measurement at a specific wavenumber, such as the carbonyl group peak around 1707 cm⁻¹.[10][11][12]

Data Presentation

The FTIR spectrum of ciprofloxacin shows distinct peaks corresponding to its various functional groups. The lactate component would contribute characteristic O-H and C-O stretching bands.

Table 2: Characteristic FTIR Peaks for Ciprofloxacin

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Mode | Reference(s) |

| ~3526 | O-H (Carboxylic acid) | Stretching | |

| ~3370 | N-H (Piperazine) | Stretching | |

| ~2800-3000 | C-H (Aromatic, Alkyl) | Stretching | |

| ~1707 | C=O (Carboxylic acid) | Stretching | [10][11][12] |

| ~1620 | C=O (Ketone) | Stretching | |

| ~1450-1490 | C=C (Aromatic) | Stretching | |

| ~1320 | C-N (Amine) | Stretching | |

| ~1270 | C-F (Aryl fluoride) | Stretching | |

| ~800-850 | =C-H (Aromatic) | Out-of-plane bending | [13] |

Workflow Diagram

Caption: Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. The chemical shift of each nucleus provides information about its local electronic environment, while signal splitting (in ¹H NMR) reveals neighboring protons.

Experimental Protocol

A typical procedure for NMR analysis is as follows:

-

Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[14][15] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[15]

-

Internal Standard: An internal standard, such as Tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0 ppm, although modern spectrometers can also reference the residual solvent peak.

-

Data Acquisition: Place the NMR tube in the spectrometer's magnet. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Spectral Recording: Acquire the ¹H and ¹³C NMR spectra. ¹³C NMR requires a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.[14]

Data Presentation

The NMR data provides precise locations of hydrogen and carbon atoms within the ciprofloxacin structure. The lactate moiety will show distinct signals, typically a quartet and a doublet in the ¹H spectrum and corresponding signals in the ¹³C spectrum.

Table 3: ¹H NMR Chemical Shifts (δ) for Ciprofloxacin Moiety (in DMSO-d₆)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference(s) |

| H-2 | ~8.65 | s | [16] |

| H-5 | ~7.85 | d | [16] |

| H-8 | ~7.50 | d | [16] |

| Piperazine (4H) | ~3.30 | t | [16] |

| Piperazine (4H) | ~3.10 | t | [16] |

| N-CH (Cyclopropyl) | ~3.50 | m | [16] |

| CH₂ (Cyclopropyl) | ~1.10-1.30 | m | [16] |

| COOH | ~15.0 | br s |

Table 4: ¹³C NMR Chemical Shifts (δ) for Ciprofloxacin Moiety

| Carbon Assignment | Chemical Shift (ppm) | Reference(s) |

| C=O (Ketone) | ~177.0 | [17] |

| COOH | ~166.0 | [17] |

| C-F | ~152.0 (d) | [17] |

| C-2 | ~148.0 | [17] |

| C-6 | ~145.0 | [17] |

| C-4a | ~139.0 | [17] |

| C-8a | ~120.0 | [17] |

| C-5 | ~112.0 (d) | [17] |

| C-8 | ~108.0 | [17] |

| C-3 | ~105.0 | [17] |

| Piperazine | ~45.0, ~50.0 | [17] |

| N-CH (Cyclopropyl) | ~35.0 | [17] |

| CH₂ (Cyclopropyl) | ~8.0 | [17] |

Note: (d) indicates a doublet due to C-F coupling. Chemical shifts are approximate and can vary with solvent and concentration.

Workflow Diagram

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound through UV-Vis, FTIR, and NMR techniques provides a comprehensive characterization of the compound. UV-Vis spectroscopy serves as a robust and straightforward method for quantitative analysis in quality control settings. FTIR offers rapid confirmation of the compound's identity by detecting its key functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver unambiguous structural elucidation, confirming the molecular integrity of the active pharmaceutical ingredient. Together, these methods form the cornerstone of analytical procedures for this compound in the pharmaceutical industry, ensuring its identity, purity, and potency.

References

- 1. mjpms.in [mjpms.in]

- 2. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

- 3. echemi.com [echemi.com]

- 4. GSRS [precision.fda.gov]

- 5. article.aascit.org [article.aascit.org]

- 6. scienceasia.org [scienceasia.org]

- 7. biomedres.us [biomedres.us]

- 8. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Qualitative analysis of controlled release ciprofloxacin/carbopol 934 mucoadhesive suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. researchgate.net [researchgate.net]

- 17. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Ciprofloxacin Lactate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ciprofloxacin lactate hydrate. It details the methodologies for its synthesis and characterization, including single-crystal X-ray diffraction, spectroscopic, and thermal analysis techniques. This document is intended to serve as a resource for researchers and professionals involved in the development and analysis of ciprofloxacin-based active pharmaceutical ingredients (APIs).

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. The lactate salt of ciprofloxacin is of particular interest due to its potential for improved solubility and formulation characteristics. Understanding the solid-state structure of this compound hydrate is crucial for controlling its physicochemical properties, such as stability, dissolution rate, and bioavailability.

The definitive study on the crystal structure of this compound hydrate was published by Prasanna and Guru Row in 2001.[1] Their work revealed a hydrated crystal with the chemical formula {4-(3-carboxy-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-quinolinyl-)-1-piperazinium-lactate–water(1/1/1.5)}, corresponding to C₂₀H₂₄FN₃O₆·1.5H₂O.[1] The structure is characterized by hydrophilic channels formed through extensive hydrogen bonding networks.[1]

This guide synthesizes the available information on the synthesis, crystallographic structure, and physicochemical characterization of this compound hydrate.

Synthesis and Crystallization

The synthesis of this compound typically involves a salt formation reaction between ciprofloxacin and lactic acid. A general procedure for obtaining single crystals of this compound hydrate suitable for X-ray diffraction is outlined below.

Experimental Protocol: Synthesis and Crystallization

-

Preparation of Ciprofloxacin Base: Ciprofloxacin hydrochloride is dissolved in an aqueous solvent. The pH of the solution is adjusted to the isoelectric point of ciprofloxacin (approximately 7.4) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the ciprofloxacin base. The precipitate is then filtered, washed, and dried.

-

Salt Formation: The prepared ciprofloxacin base is reacted with a stoichiometric amount of lactic acid in a suitable solvent system, such as a mixture of ethanol and water.

-

Crystallization: The resulting solution is heated to ensure complete dissolution, followed by slow cooling to room temperature. The slow evaporation of the solvent allows for the formation of well-defined single crystals of this compound hydrate. The crystals are then isolated by filtration and dried under controlled conditions.

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The study by Prasanna and Guru Row utilized this method to elucidate the structure of this compound hydrate.[1]

Experimental Workflow

The overall workflow for the determination of a crystal structure by SC-XRD is depicted in the following diagram.

Methodological Details

A typical experimental protocol for the single-crystal X-ray diffraction of an organic hydrate is provided below.

-

Crystal Selection and Mounting: A suitable single crystal of this compound hydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound hydrate as reported by Prasanna and Guru Row.[1] (Note: Specific numerical values for unit cell dimensions, bond lengths, and angles were not available in the publicly accessible literature at the time of this writing and would be populated from the full research article or the corresponding Cambridge Crystallographic Data Centre (CCDC) deposition file).

| Parameter | Value |

| Empirical Formula | C₂₀H₂₄FN₃O₆·1.5H₂O |

| Formula Weight | 448.45 g/mol |

| Crystal System | (To be obtained from crystallographic data) |

| Space Group | (To be obtained from crystallographic data) |

| a (Å) | (To be obtained from crystallographic data) |

| b (Å) | (To be obtained from crystallographic data) |

| c (Å) | (To be obtained from crystallographic data) |

| α (°) | (To be obtained from crystallographic data) |

| β (°) | (To be obtained from crystallographic data) |

| γ (°) | (To be obtained from crystallographic data) |

| Volume (ų) | (To be obtained from crystallographic data) |

| Z | (To be obtained from crystallographic data) |

| Calculated Density (g/cm³) | (To be obtained from crystallographic data) |

| Radiation | (e.g., Mo Kα, λ = 0.71073 Å) |

| Temperature (K) | (e.g., 293 K) |

| Final R indices [I>2σ(I)] | (To be obtained from crystallographic data) |

| CCDC Deposition Number | (To be obtained from crystallographic data) |

Molecular and Crystal Packing Structure

The crystal structure of this compound hydrate reveals a complex network of hydrogen bonds. The lactate and water molecules are situated in hydrophilic channels that run along the crystallographic b-axis.[1] These channels are formed by the stacking of ciprofloxacin moieties.[1]

Spectroscopic Characterization

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for confirming the identity and functional groups of this compound hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound hydrate sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (water and lactate) | Stretching | 3500 - 3200 (broad) |

| N-H (piperazinyl) | Stretching | 3400 - 3250 |

| C-H (aromatic, aliphatic) | Stretching | 3100 - 2850 |

| C=O (ketone and carboxylic acid) | Stretching | 1730 - 1650 |

| C=C (aromatic) | Stretching | 1620 - 1450 |

| C-O (lactate and carboxylic acid) | Stretching | 1300 - 1000 |

| C-F | Stretching | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: A solution of this compound hydrate of known concentration is prepared in a suitable solvent (e.g., water or methanol).

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a range of approximately 200-400 nm.

Expected Absorption Maxima (λmax):

Ciprofloxacin typically exhibits two main absorption maxima in its UV-Vis spectrum.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Water | ~277 | ~316, ~331 |

| Methanol | ~278 | ~325 |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of this compound hydrate.

Logical Relationship of Thermal Events

The following diagram illustrates the expected sequence of thermal events for a hydrated crystalline solid.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Events:

| Thermal Event | Approximate Temperature Range (°C) | Observation |

| Dehydration | 100 - 150 | Broad endotherm |

| Melting | >200 | Sharp endotherm |

| Decomposition | >Melting Point | Exothermic/Endothermic peaks |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the sample are placed in a TGA pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Mass Loss:

| Temperature Range (°C) | Associated Event | Expected Mass Loss (%) |

| 100 - 150 | Loss of 1.5 moles of water | ~6.0% |

| >200 | Decomposition | Significant mass loss |

Conclusion

The crystal structure of this compound hydrate is characterized by a well-defined arrangement of ciprofloxacin, lactate, and water molecules, stabilized by an extensive network of hydrogen bonds. This detailed structural understanding, obtained primarily through single-crystal X-ray diffraction and supported by spectroscopic and thermal analysis, is fundamental for the rational design and development of ciprofloxacin drug products with optimized physicochemical properties. This guide provides the essential experimental frameworks for the comprehensive characterization of this important active pharmaceutical ingredient.

References

Navigating the Solubility Landscape of Ciprofloxacin Lactate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility of ciprofloxacin lactate, a widely used fluoroquinolone antibiotic, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on its solubility characteristics and standardized methodologies for its determination. While precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in publicly accessible literature, this guide compiles the existing qualitative information and presents a comprehensive experimental protocol for its quantitative determination.

Understanding the Solubility Profile of this compound

This compound's solubility is a critical parameter in its formulation, purification, and the development of novel drug delivery systems. The lactate salt form of ciprofloxacin is generally employed to enhance its aqueous solubility for intravenous preparations. However, its behavior in organic solvents is equally important for various pharmaceutical processes, including extraction, crystallization, and the preparation of amorphous solid dispersions.

Based on available literature, the solubility of this compound in common organic solvents can be qualitatively summarized as follows:

| Organic Solvent | Qualitative Solubility |

| Methanol | Slightly Soluble[1] |

| Ethanol | Insoluble / Very Sparingly Soluble[1][2] |

| Dichloromethane | Sparingly Soluble[2] |

| Acetone | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethyl Acetate | Almost Insoluble[3] |

| Petroleum Ether | Almost Insoluble[3] |

| Dioxane | Almost Insoluble[3] |

| Acetic Acid (30%) | Soluble[2] |

It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature, the specific form of the this compound, and the purity of the solvent. For many applications, precise quantitative data is essential.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following detailed experimental protocol outlines the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound powder

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a slurry with undissolved particles.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solids to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining solid particles.

-

-

UV-Vis Spectrophotometric Analysis:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan across a UV wavelength range (e.g., 200-400 nm) to determine the λmax. For ciprofloxacin, this is often around 277 nm.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Logical Relationship of Solubility Determination

The process of determining solubility involves a clear logical progression from preparing the sample to quantifying the dissolved substance.

References

The Core of the Attack: An In-depth Technical Guide to the Interaction of Ciprofloxacin Lactate with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of bacterial infections. While its primary mechanism of action is the inhibition of intracellular enzymes essential for DNA replication, its interaction with the bacterial cell membrane is a critical and multifaceted aspect of its antibacterial activity. This technical guide provides a comprehensive examination of the core interactions between ciprofloxacin lactate and bacterial cell membranes. It delves into the biophysical effects on the lipid bilayer, alterations in membrane potential and permeability, and the consequent downstream effects that contribute to bacterial cell death. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying processes to serve as a vital resource for researchers in microbiology, pharmacology, and drug development. The lactate salt form of ciprofloxacin primarily enhances its aqueous solubility for intravenous administration and is not known to have a direct, specific interaction with the bacterial membrane that alters the core mechanism of the parent compound.

Introduction

The bacterial cell membrane, a dynamic and highly organized structure, is the first line of defense for the pathogen and a crucial interface for antibiotic interaction. Ciprofloxacin's journey to its intracellular targets, DNA gyrase and topoisomerase IV, necessitates passage across this formidable barrier. Beyond simple transit, ciprofloxacin exerts direct and indirect effects on the membrane's integrity and function. Understanding these interactions is paramount for elucidating the complete mechanism of action of this important antibiotic, overcoming resistance mechanisms, and developing novel therapeutic strategies. This guide will explore the nuanced interplay between this compound and the bacterial cell membrane, supported by experimental evidence and methodologies.

Mechanism of Ciprofloxacin Interaction with the Bacterial Cell Membrane

Ciprofloxacin's interaction with the bacterial cell membrane is a two-fold process: the initial transit across the membrane to reach its intracellular targets and the subsequent membrane-associated effects that contribute to its bactericidal activity.

Cellular Uptake and Transit

Ciprofloxacin traverses the bacterial cell envelope to reach the cytoplasm where it inhibits DNA gyrase and topoisomerase IV. The pathway of entry differs between Gram-negative and Gram-positive bacteria due to their distinct cell wall structures.

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a significant barrier. Ciprofloxacin is understood to primarily diffuse through porin channels, which are water-filled protein channels that allow the passage of small hydrophilic molecules. Studies have also suggested a "self-promoted uptake" pathway where ciprofloxacin interacts with and displaces divalent cations that bridge lipopolysaccharide (LPS) molecules, thereby disrupting the outer membrane and facilitating its own entry.

-

Gram-Positive Bacteria: In the absence of an outer membrane, ciprofloxacin passes through the thicker peptidoglycan layer and then interacts with the cytoplasmic membrane. The transit across the cytoplasmic membrane is believed to occur via passive diffusion, driven by the concentration gradient.

Biophysical Interactions with the Lipid Bilayer

Once at the membrane surface, ciprofloxacin interacts with the phospholipid bilayer, leading to alterations in its biophysical properties. These interactions are complex and can influence membrane fluidity and order. Studies have shown that ciprofloxacin can disorder the membrane while paradoxically increasing the order of the acyl chains of the lipids. This suggests a complex interaction where the drug may insert into the lipid headgroup region, causing localized disruption while inducing a more ordered state in the hydrophobic core. This alteration of the physical state of the membrane can have profound effects on the function of embedded membrane proteins involved in crucial cellular processes like respiration and transport.

Alteration of Membrane Potential

A key consequence of ciprofloxacin's interaction with the bacterial membrane is the disruption of the transmembrane potential. The bacterial cytoplasmic membrane maintains an electrochemical gradient, which is vital for ATP synthesis, nutrient transport, and motility. Ciprofloxacin has been shown to cause a significant depolarization of the bacterial membrane. This effect is thought to be a secondary consequence of the primary drug-target interaction, potentially linked to the induction of oxidative stress and subsequent damage to membrane components.

Increased Membrane Permeability and Leakage of Intracellular Components

Damage to the bacterial membrane by ciprofloxacin can lead to an increase in its permeability. This results in the leakage of essential intracellular components, further contributing to cell death. While the primary mechanism of ciprofloxacin is not pore formation in the same way as membrane-targeting antibiotics, the downstream effects of its action, including oxidative stress, can lead to sufficient membrane damage to allow the efflux of small molecules and ions. This includes the leakage of ATP, the cell's energy currency, and vital ions such as potassium (K+).

Quantitative Data on Ciprofloxacin-Membrane Interactions

The following tables summarize key quantitative data related to the interaction of ciprofloxacin with bacterial cells and their membranes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.004 | [1] |

| Staphylococcus aureus | ATCC 25923 | ≤1 | [2] |

Table 2: Ciprofloxacin-Induced Changes in Bacterial Membrane Potential

| Bacterial Species | Strain | Ciprofloxacin Concentration | Change in Membrane Potential (mV) | Method | Reference |

| Staphylococcus aureus | ATCC 29213 (sensitive) | Not specified | -100 (Depolarization) | ANS fluorescence | [3] |

Table 3: Ciprofloxacin-Induced Leakage of Intracellular Components

| Bacterial Species | Intracellular Component | Ciprofloxacin Concentration | Observed Effect | Reference |

| Escherichia coli | ATP | Sub-MICs | Increased release of ATP | [4] |

| Escherichia coli | K+ and Glutathione | > Optimal Bactericidal Concentration | Leakage observed in the second phase of action |

Note: Quantitative data on the precise amount of ATP and K+ leakage induced by ciprofloxacin is not consistently reported in the literature. The available data primarily indicates that leakage occurs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic-membrane interactions. The following are protocols for key experiments cited in the study of ciprofloxacin's effects on bacterial membranes.

Measurement of Membrane Potential using DiSC3(5)

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.

Principle: DiSC3(5) is a cationic dye that accumulates in cells with a negative-inside membrane potential, leading to quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and a subsequent increase in fluorescence.

Protocol:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Preparation: Harvest bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark for a sufficient time to allow for dye uptake and fluorescence quenching (typically 15-30 minutes).

-

Baseline Measurement: Transfer the cell suspension to a fluorometer cuvette or a microplate reader and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Ciprofloxacin Addition: Add this compound to the desired final concentration and immediately begin recording the fluorescence intensity over time.

-

Positive Control: To determine the maximum fluorescence signal (complete depolarization), add a membrane-depolarizing agent such as valinomycin or gramicidin at the end of the experiment.

-

Data Analysis: The change in fluorescence upon addition of ciprofloxacin, relative to the baseline and the maximum fluorescence, is used to determine the extent of membrane depolarization.

Outer Membrane Permeability Assay using NPN

This assay employs the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the permeability of the bacterial outer membrane.

Principle: NPN fluoresces weakly in aqueous environments but exhibits strong fluorescence in hydrophobic environments. An increase in outer membrane permeability allows NPN to partition into the hydrophobic interior of the membrane, resulting in an increase in fluorescence.

Protocol:

-

Bacterial Culture and Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest and wash the cells, then resuspend in a buffer such as 5 mM HEPES (pH 7.2).

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

NPN Addition: Add NPN to a final concentration of 10 µM.

-

Ciprofloxacin Addition: Add this compound at various concentrations to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~350 nm, Emission: ~420 nm).

-

Data Analysis: An increase in fluorescence intensity in the presence of ciprofloxacin indicates an increase in outer membrane permeability.

Inner Membrane Permeability Assay using SYTOX Green

This assay uses the high-affinity nucleic acid stain SYTOX Green to measure the integrity of the bacterial inner membrane.

Principle: SYTOX Green cannot cross the intact inner membrane of live bacteria. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and its fluorescence is greatly enhanced.

Protocol:

-

Bacterial Culture and Preparation: Grow bacteria to the desired growth phase, harvest, wash, and resuspend in a suitable buffer.

-

Assay Setup: In a microplate, add the bacterial suspension.

-

SYTOX Green Addition: Add SYTOX Green to a final concentration of around 5 µM.

-

Ciprofloxacin Addition: Add this compound at different concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity over time (Excitation: ~485 nm, Emission: ~520 nm).

-

Data Analysis: An increase in fluorescence indicates a loss of inner membrane integrity.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks and experimental workflows described in this guide.

Caption: Ciprofloxacin uptake pathway in Gram-negative bacteria.

References

Methodological & Application

Application Notes: Preparation and Use of Ciprofloxacin Lactate Stock Solution in Cell Culture

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary application in cell culture is the prevention and elimination of microbial contamination, particularly insidious Mycoplasma infections, which can significantly alter cell physiology and compromise experimental results.[1][2] Ciprofloxacin lactate is a salt form of ciprofloxacin, which enhances its solubility in aqueous solutions, making it suitable for preparing concentrated stock solutions for laboratory use.[3][4][5] The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[6] While highly effective against prokaryotic targets, it is important for researchers to be aware of potential off-target effects on eukaryotic cells at higher concentrations.

Quantitative Data Summary

The following tables summarize the key properties and recommended concentrations of this compound for cell culture applications.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Appearance | White to slightly yellow crystalline powder | [3] |

| Molecular Formula | C₁₇H₁₈FN₃O₃ · C₃H₆O₃ | [5] |

| Solubility | Soluble in water, slightly soluble in methanol, insoluble in ethanol. | [3][4] |

| Storage (Powder) | Store at 15°C to 30°C in a dry, dark place. | [1][3] |

| Storage (Solution) | Store frozen at -25°C to -15°C. | [1] |

| Stability (Solution) | Stable for at least 42 days at 37°C (at 25 mg/L). Commercially prepared IV solutions (2 mg/mL) are stable for 4 hours at 25°C. |[7][8] |

Table 2: Recommended Concentrations for Cell Culture

| Application | Recommended Working Concentration | Notes | Source(s) |

|---|---|---|---|

| Mycoplasma Elimination | 10 µg/mL | Treatment for 1-2 weeks is typically effective. | [2][9] |

| General Bacterial Contamination | 5 - 25 µg/mL | Effective against a broad spectrum of Gram-positive and Gram-negative bacteria. | [1] |

| Routine Prevention | 1 - 10 µg/mL | Used in media to prevent the growth of contaminants. No cytotoxic effects are typically observed at ~1 µg/mL. | [10] |

| Potential Cytotoxicity | > 25 µg/mL | Concentrations of 25 µg/mL can inhibit proliferation of some cell lines. Concentrations > 80 µg/mL can induce apoptosis. |[6][11] |

Experimental Protocols

Protocol 1: Preparation of 10 mg/mL this compound Stock Solution (1000X)

This protocol describes the preparation of a 10 mg/mL stock solution, which can be conveniently diluted 1:1000 to achieve a final working concentration of 10 µg/mL.

Materials:

-

This compound powder

-

Cell culture-grade water or Water for Injection (WFI)

-

Sterile, conical centrifuge tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Sterile, cryovials or microcentrifuge tubes for aliquoting

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

Methodology:

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Weighing: Carefully weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Solubilization: Add 10 mL of cell culture-grade water to the conical tube.

-

Dissolution: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and slightly yellowish.[8]

-

Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

-

Aliquoting: Dispense the sterile-filtered solution into pre-labeled, sterile cryovials in convenient volumes (e.g., 100 µL or 500 µL). Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.

-

Storage: Store the aliquots at -20°C. Frozen solutions are stable for extended periods.[1]

Caption: Workflow for preparing a sterile 10 mg/mL this compound stock solution.

Protocol 2: Application in Cell Culture for Mycoplasma Elimination

This protocol outlines the procedure for treating a contaminated cell culture with ciprofloxacin.

Materials:

-

Contaminated cell culture flask or plate

-

Complete cell culture medium (with serum and other supplements)

-

10 mg/mL this compound stock solution (prepared as in Protocol 1)

-

Sterile pipettes

Methodology:

-

Thaw Stock Solution: Remove one aliquot of the 10 mg/mL ciprofloxacin stock solution from the -20°C freezer and thaw it at room temperature or in a 37°C water bath.

-

Prepare Medicated Medium: In a sterile tube or bottle, prepare the required volume of complete cell culture medium. Add the ciprofloxacin stock solution at a 1:1000 dilution. For example, to prepare 50 mL of medium, add 50 µL of the 10 mg/mL stock solution. This yields a final concentration of 10 µg/mL.

-

Culture Treatment: Aspirate the old medium from the contaminated cell culture. Replace it with the freshly prepared ciprofloxacin-containing medium.

-

Incubation: Return the cells to the incubator and culture under standard conditions.

-

Duration of Treatment: Continue to culture the cells in the ciprofloxacin-containing medium for at least 1-2 weeks, changing the medium every 2-3 days as required by the cell line.[9]

-

Post-Treatment: After the treatment period, switch back to a standard antibiotic-free medium for at least two passages.

-

Verification: Test the culture for the presence of Mycoplasma using a reliable method (e.g., PCR, ELISA, or culture-based test) to confirm successful elimination.

Mechanism of Action and Potential Cellular Effects

Ciprofloxacin's antibacterial efficacy stems from its ability to disrupt DNA synthesis in prokaryotes. However, at concentrations higher than those typically used for contamination control, it can have off-target effects on mammalian cells, primarily through the inhibition of mitochondrial topoisomerase II and induction of DNA damage, which can trigger cell cycle arrest and apoptosis.[6][11][12]

Caption: Ciprofloxacin inhibits bacterial DNA gyrase, blocking DNA replication and leading to cell death.

Caption: High-dose ciprofloxacin may induce apoptosis in mammalian cells via the p53 pathway.

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 2. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound Raw Material Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. What is this compound - Properties & Specifications [eleph-citrics.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dafrapharma.com [dafrapharma.com]

- 9. Salmon Lab Protocols: Tissue Culture [labs.bio.unc.edu]

- 10. Ciprofloxacin Hydrochloride › Reagents›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Minimum Inhibitory Concentration (MIC) Assay of Ciprofloxacin Lactate

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. It functions by inhibiting essential bacterial enzymes, thereby preventing DNA replication and leading to cell death.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[3][4] This value is critical for guiding antibiotic therapy, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents. Ciprofloxacin lactate is a commonly used salt form of the drug, and it is important to account for the lactate component when preparing solutions to ensure accurate concentration of the active ciprofloxacin base.[5]

Standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for ensuring the accuracy and reproducibility of MIC results.[6][7][8] These guidelines specify critical parameters including growth media, inoculum density, incubation conditions, and quality control measures.

Mechanism of Action

Ciprofloxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria. Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme on the DNA.[1] This action blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and ultimately triggering a cascade of events that result in bacterial cell death.[1][9]

Caption: Mechanism of action of Ciprofloxacin in a bacterial cell.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the reference broth microdilution method for determining the MIC of this compound, adapted from CLSI and EUCAST guidelines.[6][8]

1. Materials and Reagents

-

This compound (analytical standard)

-

Appropriate solvent (e.g., sterile deionized water, potentially with acid/base for dissolution)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (test isolates and Quality Control strains)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Sterile petri dishes, tubes, and pipette tips

-

Multichannel pipette

-

Incubator (35°C ± 2°C, ambient air)

2. Preparation of this compound Stock Solution

To ensure accurate concentrations, calculations must be based on the molecular weight of the active ciprofloxacin base.

-

Molecular Weight of Ciprofloxacin (Base): ~331.34 g/mol

-

Molecular Weight of this compound: ~421.43 g/mol [10][11][12]

Potency Calculation: Potency (µg/mg) = [MW of Ciprofloxacin Base / MW of this compound] x 1000 Potency (µg/mg) = [331.34 / 421.43] x 1000 ≈ 786.2 µg/mg

This means that every 1 mg of this compound powder contains approximately 786.2 µg of active ciprofloxacin.

To prepare a 1280 µg/mL stock solution:

-

Calculate the required weight of this compound powder.

-

Weight (mg) = [Desired Concentration (µg/mL) / Potency (µg/mg)] x Volume (mL)

-

Example for 10 mL stock: Weight = [1280 / 786.2] x 10 ≈ 16.28 mg

-

-

Accurately weigh the calculated amount of this compound powder.

-

Dissolve the powder in a small amount of appropriate solvent if necessary (e.g., 0.1 N HCl), then bring to the final volume with sterile deionized water. Ensure it is fully dissolved.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store aliquots at -70°C until use.

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the density (absorbance of 0.08-0.13 at 625 nm).

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of drug solution in the well.